![molecular formula C13H13BrN4O3 B4228809 N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4228809.png)
N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have anti-inflammatory and analgesic effects. It has been reported to reduce the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments is its potential for use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions and pain.
A limitation of using N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety of this compound for use in humans.
Future Directions
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. One direction is to further investigate its potential for use in cancer therapy. Studies could focus on optimizing the compound's structure for increased efficacy and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Another future direction is to investigate the compound's potential for use in the treatment of inflammatory conditions and pain. Studies could focus on optimizing the compound's structure for increased efficacy and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for use in cancer therapy, as well as the treatment of inflammatory conditions and pain.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has potential applications in scientific research. This compound has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its potential use in cancer therapy. It has been reported to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-8-5-10(3-4-12(8)14)16-13(19)9(2)17-7-11(6-15-17)18(20)21/h3-7,9H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSWGCCGIPVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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